molecular formula C10H13NO B1297395 7-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 43207-78-9

7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1297395
CAS RN: 43207-78-9
M. Wt: 163.22 g/mol
InChI Key: BPSLFSXCUJYFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C10H13NO . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including this compound, has been discussed in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a methoxy group attached at the 7th position . The InChI code for this compound is 1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs have been studied extensively . Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.22 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Neuroprotective or Neurotoxic Activity

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their neurotoxicity and neuroprotective activity. Hydroxy substitution in these compounds decreased toxicity, while methoxy substitution increased it. Certain hydroxy-derivatives showed potential for treating Parkinson's disease due to their neuroprotective effects (Okuda, Kotake, & Ohta, 2003).

Antidepressant-like Effects

  • A compound related to this compound demonstrated antidepressant-like effects, which involved the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway. This suggests potential application in treating resistant depression (Dhir & Kulkarni, 2011).

Synthesis and Chemical Properties

  • Research has focused on the synthesis of this compound and its derivatives. These studies are crucial for understanding the compound's chemical properties and potential applications in pharmaceuticals (Kashdan, Schwartz, & Rapoport, 1982).

Potential in Cancer Therapy

  • Compounds with a this compound structure have been investigated for their potential in cancer therapy. Studies indicate these compounds can disrupt microtubule dynamics, a mechanism that could be leveraged in developing new cancer treatments (Hargrave et al., 2022).

Antiviral Properties

  • Certain this compound derivatives have shown potential as anti-HIV agents. Their ability to inhibit HIV suggests possible use in antiviral therapies (Cheng et al., 2008).

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline analogs is complex and depends on the specific biological activity being considered . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety data sheet for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline indicates that it may be harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing the dust, mist, gas or vapors, and to use personal protective equipment when handling the compound .

Future Directions

The future directions for research on 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, are promising . Due to their diverse biological activities, these compounds have garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with lipopolysaccharide-induced acute lung injury models, exhibiting anti-inflammatory properties . The nature of these interactions often involves the modulation of enzyme activity, leading to reduced inflammation and oxidative stress.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to attenuate nitric oxide and reactive oxygen species generation in activated microglial cells . This modulation can lead to reduced inflammation and protection against cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable, but its activity may decrease over prolonged periods. Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects. At higher doses, there may be potential toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound’s metabolism may involve the cytochrome P450 enzyme system, which can influence its bioavailability and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it may be transported across cell membranes by specific transporters, influencing its distribution within different tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. This localization can influence its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLFSXCUJYFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329096
Record name 7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43207-78-9
Record name 7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

At 5° C., 50 mL of a saturated solution of hydrogen chloride in diethyl ether were added dropwise to a mixture of 2.3 g of 7-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester in 50 mL of diethyl ether and the reaction mixture stirred for 2 hours at room temperature. The precipitated product (hydrochloride) was separated by filtration, washed with diethyl ether and dried in vacuo. Yield: 1.5 g (7.5 mmol); m.p. 215-218° C.; EI-MS: 163 (M+).
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Q & A

Q1: How do 1,2,3,4-tetrahydroisoquinoline derivatives interact with enzymes?

A: Research indicates that certain 1,2,3,4-tetrahydroisoquinoline derivatives, specifically salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and 1-carboxysalsoline (1-carboxy-1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), can competitively inhibit the enzyme catechol-O-methyltransferase (COMT). [] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine to catecholamines, like dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. By inhibiting COMT, these compounds could potentially increase the levels of catecholamines in the body. This interaction suggests potential applications in researching conditions influenced by catecholamine levels.

Q2: How does the structure of κ-opioid receptor antagonists, some of which are based on the 1,2,3,4-tetrahydroisoquinoline scaffold, influence their duration of action?

A: Research suggests a strong correlation between the duration of action of certain κ-opioid receptor antagonists and their ability to activate c-Jun N-terminal kinase (JNK) 1. [] Studies on a series of 1,2,3,4-tetrahydroisoquinoline-based antagonists revealed that compounds with longer durations of action, like RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide], were associated with increased JNK1 activation. Conversely, antagonists with shorter durations of action, like RTI-5989-212 [(3R)-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide], did not significantly activate JNK1. This structure-activity relationship highlights the potential role of JNK1 activation in the prolonged effects of specific κ-opioid receptor antagonists.

Q3: How does the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline affect its optical properties?

A: Studies using optical rotatory dispersion (ORD) spectroscopy demonstrated that the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline significantly impacts its optical activity in the visible spectral range. [] While the Cotton effects below 300 nm, associated with electronic transitions within the aromatic ring system, remained largely unaffected by protonation, the sign of rotation in the visible region reversed upon protonation in a methanolic HCl solution. This finding suggests a change in the molecule's overall conformation or electronic structure upon interaction with a proton, highlighting the sensitivity of ORD spectroscopy to subtle structural and electronic perturbations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.